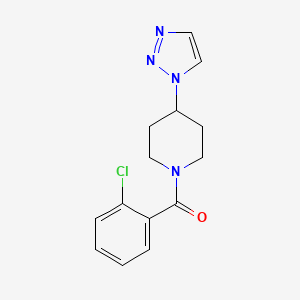

1-(2-chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

1-(2-Chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,2,3-triazole ring and a 2-chlorobenzoyl group. This scaffold is notable for its applications in medicinal chemistry, particularly in the design of antibacterial agents. The triazole moiety is often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective 1,4-substitution . The 2-chlorobenzoyl group contributes electron-withdrawing effects and enhanced lipophilicity, which may improve bioavailability and target binding .

Properties

IUPAC Name |

(2-chlorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)14(20)18-8-5-11(6-9-18)19-10-7-16-17-19/h1-4,7,10-11H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUHNPAAJUKLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of 1-(2-chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with 2-chlorobenzoyl chloride and triazole moieties. The following general reaction scheme outlines the process:

- Formation of Triazole: The triazole ring can be formed via a click reaction involving azides and alkyne derivatives.

- Acylation: The resultant triazole is then acylated using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects: Studies have shown that derivatives similar to 1-(2-chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .

- Antifungal Properties: The compound has demonstrated efficacy against fungal pathogens, particularly Candida auris, with MIC values reported between 0.24 to 0.97 μg/mL .

Antiviral Activity

The triazole derivatives are also noted for their antiviral properties:

- Mechanism of Action: These compounds may inhibit viral replication by interfering with viral enzymes or host cell processes essential for viral propagation. For example, certain derivatives have shown activity against the hepatitis C virus (HCV) and the herpes simplex virus (HSV) .

Case Studies

Several studies have explored the biological implications of triazole-containing compounds:

-

Study on Antifungal Activity:

- A study synthesized six piperidine-based triazole derivatives and tested their antifungal activity against C. auris. Compounds pta1 to pta3 showed significant antifungal activity with MIC values as low as 0.24 μg/mL. The mechanisms included disruption of the fungal plasma membrane and induction of apoptosis .

- Antiviral Research:

Data Table: Biological Activities of Triazole Derivatives

Scientific Research Applications

Biological Activities

- Antimicrobial Properties

-

Anticancer Activity

- Recent studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the piperidine and chlorobenzoyl groups may enhance the efficacy of these compounds against various cancer types by targeting specific pathways involved in cell proliferation .

- Neuroprotective Effects

Synthesis and Characterization

The synthesis of 1-(2-chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves:

- Starting Materials : 2-chlorobenzoyl chloride and appropriate piperidine derivatives.

- Reactions : The synthesis often utilizes click chemistry techniques to form the triazole ring, followed by acylation to introduce the chlorobenzoyl group.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These techniques confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to 1-(2-chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as new antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that the compound effectively inhibited cell growth at micromolar concentrations. Further investigation revealed that it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluoroquinolone Derivatives (4-Substituted Piperidine-Triazole Moieties)

- Compound : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives with 4-(1H-1,2,3-triazol-1-yl)piperidine at C5.

- Key Features : The triazole-piperidine moiety enhances antibacterial activity against Gram-positive and Gram-negative pathogens. Yields during synthesis range from 40–83%, demonstrating moderate efficiency .

- Comparison: Unlike the target compound’s 2-chlorobenzoyl group, these derivatives use a carboxylic acid core, emphasizing the role of the triazole-piperidine unit in improving quinolone efficacy.

S1P1 Receptor Agonists (Piperidine-Benzyl-Triazole Derivatives)

- Compound : Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate (Compound 10).

- Key Features : Designed for multiple sclerosis treatment, this compound substitutes the benzoyl group with a benzyl-tert-butyl-phenyl triazole, prioritizing lipophilicity for blood-brain barrier penetration. Synthesis employs palladium-catalyzed cross-coupling (Method F) .

- Comparison : The absence of an electron-withdrawing group (e.g., chlorine) may reduce metabolic stability compared to the target compound.

Screening Compound S454-0652

- Compound : 1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine.

- Key Features : The 3-bromobenzoyl group and oxadiazole-triazole hybrid substituent introduce steric bulk and polarizability. This compound is used in high-throughput screening but lacks disclosed biological data .

Physicochemical Properties

A comparative table highlights structural and property differences:

Notes:

Research Findings and Implications

- Therapeutic Versatility: Structural analogs target diverse pathways (e.g., S1P1 receptors for immunomodulation), highlighting the scaffold’s adaptability .

- Metabolic Considerations : The 2-chlorobenzoyl group may confer resistance to oxidative metabolism compared to alkyl or thiophene substituents .

Preparation Methods

Protection of Piperidine Nitrogen

The synthesis begins with protecting the piperidine nitrogen to prevent unwanted side reactions during subsequent steps. tert-Butyl piperidine-1-carboxylate is synthesized by reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) in tetrahydrofuran (THF).

Reaction Conditions :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide intermediate undergoes CuAAC with a terminal alkyne to form the 1,4-disubstituted triazole. Propargyl alcohol is a common alkyne source, and Cu(I) catalysts (e.g., CuI) enhance regioselectivity.

Procedure :

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 4-(1H-1,2,3-triazol-1-yl)piperidine.

Conditions :

Acylation with 2-Chlorobenzoyl Chloride

The free amine is acylated with 2-chlorobenzoyl chloride in the presence of a base to form the final product.

Protocol :

-

Reagents : 2-Chlorobenzoyl chloride (1.5 eq), TEA (2 eq), DCM.

-

Conditions : Stir at 0°C for 30 minutes, then room temperature for 2 hours.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in condensation steps. For example, Vilsmeier-Haack formylation (used in related quinoline syntheses) can be completed in 20 minutes at 100°C under microwave conditions, compared to 6 hours conventionally.

Application to Target Compound :

One-Pot Sequential Reactions

Sequential functionalization without intermediate isolation improves efficiency. A reported method for analogous piperidine-triazole derivatives involves:

Advantages :

Optimization and Yield Analysis

Catalytic Systems in CuAAC

Polyethylene glycol (PEG-400) as a solvent enhances Cu(II) reduction to Cu(I), improving cycloaddition efficiency.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.

- Step 2 : Introduction of the 1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

- Step 3 : Coupling the 2-chlorobenzoyl group using acyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid hydrolysis .

- Critical Conditions :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) for CuAAC; anhydrous conditions for acylation.

- Temperature : 25–60°C for CuAAC; sub-ambient temperatures for acid-sensitive steps.

- Catalysts : Cu(I) salts (e.g., CuBr) for triazole formation .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirm regiochemistry of triazole (1H- vs. 2H-isomer) and chlorobenzoyl substitution pattern. Use DMSO-d6 or CDCl3 as solvents .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and triazole regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out byproducts.

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (254 nm) to assess purity (>95%) .

Q. What in vitro biological assays are recommended for initial pharmacological profiling of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity). IC50 values can guide SAR .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) with scintillation counting .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity vs. normal cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the triazole and chlorobenzoyl moieties for enhanced target affinity?

- Methodological Answer :

- Systematic Substitution :

- Triazole Modifications : Replace 1H-1,2,3-triazole with 1H-1,2,4-triazole or benzotriazole to alter electronic properties.

- Chlorobenzoyl Variations : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 2-chloro position .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Validate with free-energy perturbation (FEP) calculations .

- In Vitro Validation : Screen analogs in dose-response assays (e.g., 10-point IC50 curves) and correlate with computed binding energies .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy observed in preclinical studies?

- Methodological Answer :

- Pharmacokinetic (PK) Profiling :

- Solubility : Use shake-flask method with PBS (pH 7.4) or simulated intestinal fluid. Low solubility may limit oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. CYP450 inhibition assays identify metabolic hotspots .

- Formulation Adjustments : Develop nanoemulsions or liposomes to enhance bioavailability if poor solubility is observed .

- Target Engagement Studies : Use PET tracers or Western blotting to confirm target modulation in vivo .

Q. Which computational methods predict the binding mode of this compound with target enzymes, and how can molecular dynamics (MD) simulations validate these predictions?

- Methodological Answer :

- Molecular Docking : Use the compound’s SMILES (e.g.,

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Cl) in tools like Glide or GOLD to generate binding poses . - MD Simulations (NAMD/GROMACS) : Run 100-ns simulations in explicit solvent to assess stability of docked complexes. Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) .

- Crystallographic Validation : Co-crystallize the compound with its target (if feasible) and compare with predicted poses. Refine force fields using crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.